Cas no 3512-17-2 (2,4,6-Trifluoropyridine)

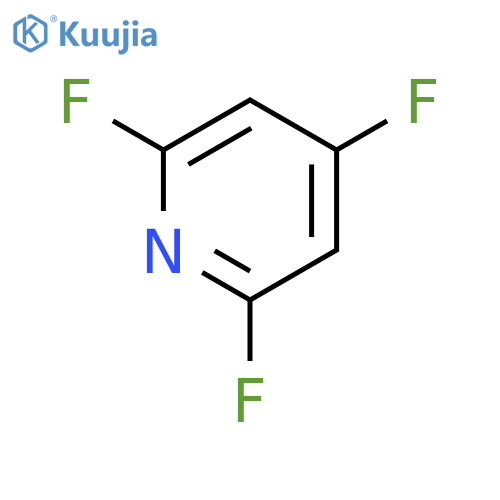

2,4,6-Trifluoropyridine structure

商品名:2,4,6-Trifluoropyridine

2,4,6-Trifluoropyridine 化学的及び物理的性質

名前と識別子

-

- 2,4,6-Trifluoropyridine

- 2,4,6-Trifluoropyrid

- 2,4,6-trifluorpyridine

- 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER

- 2,4,6-Trifluoropyridin

- 2,4,6-trifluoro-pyridine

- 2,4,6-Trifluor-pyridin

- 2,4,6-tris(fluoranyl)pyridine

- W-202440

- 2,4,6 trifluoropyridine

- AS-38539

- DTXSID50382560

- CS-W001233

- EN300-91583

- MFCD03001161

- 3512-17-2

- UZDRWXKBKVVUTE-UHFFFAOYSA-N

- PB32320

- 2,4,6-Trifluoropyridine, AldrichCPR

- FT-0609873

- PYRIDINE, 2,4,6-TRIFLUORO-

- SCHEMBL1161680

- A822584

- AMY12479

- AKOS005254407

- DTXCID80333585

- DB-048732

-

- MDL: MFCD03001161

- インチ: InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H

- InChIKey: UZDRWXKBKVVUTE-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(F)N=C1F)F

- BRN: 1364338

計算された属性

- せいみつぶんしりょう: 133.01400

- どういたいしつりょう: 133.014

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 88.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 12.9A^2

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.396

- ふってん: 122 ºC

- フラッシュポイント: 28 ºC

- 屈折率: 1.412

- PSA: 12.89000

- LogP: 1.49890

- ようかいせい: 混合できない、または混合しにくい

2,4,6-Trifluoropyridine セキュリティ情報

- 危害声明: Corrosive/Highly Flammable

- 危険物輸送番号:1993

- 危険カテゴリコード: 11-34-41-37/38

- セキュリティの説明: S16-S26-S36/37/39-S45

-

危険物標識:

- 危険レベル:3

- 包装グループ:II

- 包装カテゴリ:II

- 危険レベル:3

- 包装等級:II

- リスク用語:R11; R34

- セキュリティ用語:3

2,4,6-Trifluoropyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,4,6-Trifluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02323-25G |

2,4,6-trifluoropyridine |

3512-17-2 | 97% | 25g |

¥ 2,415.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02323-50G |

2,4,6-trifluoropyridine |

3512-17-2 | 97% | 50g |

¥ 4,105.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW005-20g |

2,4,6-Trifluoropyridine |

3512-17-2 | 95+% | 20g |

2212.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW005-5g |

2,4,6-Trifluoropyridine |

3512-17-2 | 95+% | 5g |

670.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | Y1297764-500g |

2,4,6-trifluoro-pyridine |

3512-17-2 | 97.0% | 500g |

$2000 | 2024-06-05 | |

| Enamine | EN300-91583-0.25g |

2,4,6-trifluoropyridine |

3512-17-2 | 95% | 0.25g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-91583-0.5g |

2,4,6-trifluoropyridine |

3512-17-2 | 95% | 0.5g |

$29.0 | 2024-05-21 | |

| Enamine | EN300-91583-25.0g |

2,4,6-trifluoropyridine |

3512-17-2 | 95% | 25.0g |

$339.0 | 2024-05-21 | |

| Enamine | EN300-91583-50.0g |

2,4,6-trifluoropyridine |

3512-17-2 | 95% | 50.0g |

$558.0 | 2024-05-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW005-1g |

2,4,6-Trifluoropyridine |

3512-17-2 | 95+% | 1g |

201.0CNY | 2021-08-04 |

2,4,6-Trifluoropyridine 関連文献

-

Chao Tang,Ran Bi,Xudong Cao,Cong Fan,Youtian Tao,Shifan Wang,Hongmei Zhang,Wei Huang RSC Adv. 2015 5 65481

-

2. Perfluorocarbon fluids as solvent replacementsRichard D. Chambers,Andrew R. Edwards J. Chem. Soc. Perkin Trans. 1 1997 3623

-

3. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compoundR. E. Banks,G. R. Sparkes J. Chem. Soc. Perkin Trans. 1 1972 2964

-

Santosh K. Singh,Sumit Kumar,Aloke Das Phys. Chem. Chem. Phys. 2014 16 8819

-

5. 926. Polyfluoroheterocyclic compounds. Part V. Catalytic reduction of perfluoro- and chlorofluoro-pyridines and the preparation of polyfluoropyridinecarboxylic acidsR. D. Chambers,F. G. Drakesmith,W. K. R. Musgrave J. Chem. Soc. 1965 5045

3512-17-2 (2,4,6-Trifluoropyridine) 関連製品

- 34941-90-7(2,4-Difluoropyridine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3512-17-2)2,4,6-Trifluoropyridine

清らかである:99%/99%

はかる:10g/25g

価格 ($):172.0/424.0